Ethyl 2-nitro-4-(trifluoromethyl)benzoate

Descripción general

Descripción

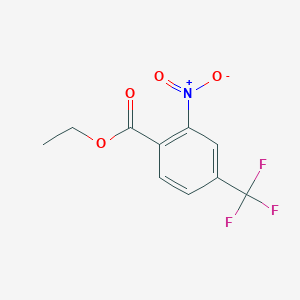

Ethyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4. It is a derivative of benzoic acid, featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Nitration of Ethyl 4-(trifluoromethyl)benzoate: The synthesis of this compound typically involves the nitration of ethyl 4-(trifluoromethyl)benzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form the corresponding amine derivative.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: Ethyl 2-amino-4-(trifluoromethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-nitro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of potential anticancer agents and other therapeutic molecules.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action involves the induction of apoptosis through the generation of reactive nitrogen species (RNS) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via RNS |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 25 | Modulation of apoptotic pathways |

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. It can undergo various reactions, including nucleophilic substitutions and reductions, making it versatile for creating new chemical entities.

Synthesis Example

this compound can be synthesized through a Knoevenagel condensation reaction, which involves the reaction between aldehydes and diethyl malonate . The resulting products can be further modified to yield desired pharmacophores.

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials with specific electronic properties due to its fluorinated structure.

Table 1: Biological Activities

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Aldehyde + Diethyl Malonate | Up to 85% |

| Reduction | DIBALH on nitro derivatives | Varies (56% yield reported) |

Mecanismo De Acción

The mechanism of action of ethyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Ethyl 2-nitro-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

Ethyl 2-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Ethyl 4-(trifluoromethyl)benzoate: Lacks the nitro group, affecting its reactivity and applications.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .

Actividad Biológica

Ethyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a nitro group and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 235.17 g/mol. The presence of these functional groups significantly influences its chemical properties, enhancing lipophilicity and potentially improving bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

- Mycobacterium tuberculosis : Nitrobenzoates have shown improved antimycobacterial activity compared to their corresponding free acids. Specifically, compounds with aromatic nitro substitutions demonstrate greater efficacy against M. tuberculosis strains .

- Gram-positive and Gram-negative Bacteria : Studies have reported that nitro-containing compounds can inhibit growth in multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) in the low nanomolar range .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| This compound | 1-4 | Klebsiella pneumoniae |

| 3,5-Dinitrobenzoate | <0.03125 | Enterococcus faecalis |

Anticancer Potential

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it was effective against cancer types expressing the voltage-gated potassium channel KV10.1, which is associated with over 70% of human cancers .

- Mechanisms of Action : The cytotoxic effects are believed to result from the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study demonstrated that this compound exhibited significant activity against M. tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .

- Anticancer Efficacy : In vitro studies indicated that the compound could effectively reduce the viability of cancer cells at low concentrations, supporting its further investigation as a therapeutic agent in oncology .

- Comparative Analysis : A comparative study highlighted that nitrobenzoates generally possess superior antimicrobial properties compared to other classes of compounds due to their unique electronic properties imparted by the nitro group .

Análisis De Reacciones Químicas

Reductive-Oxidative Rearrangement with Amines

Reaction with diethylamine in alcoholic solvents induces simultaneous nitro group reduction and oxidation of the vinylic carbon (when part of a benzylidenemalonate system). This process features:

-

Nitro → Amino conversion : The ortho-nitro group is reduced to an amine.

-

Malonate fragment migration : The malonic ester group relocates to the adjacent carbon.

-

Product : Forms ethyl 2-amino-4-(trifluoromethyl)benzoate derivatives (Fig. 1) .

Key Conditions :

| Parameter | Value/Description |

|---|---|

| Reagent | Diethylamine in methanol/ethanol |

| Temperature | Room temperature to reflux |

| Substituent Requirement | At least one nitro and one CF₃ group |

Mechanistic Drivers :

-

Electron-withdrawing groups (NO₂, CF₃) stabilize intermediate carbanions, facilitating oxidation .

-

Steric and electronic effects dictate regioselectivity during rearrangement .

Michael Addition with Thiols

In tetrahydrofuran (THF) with triethylamine, the compound undergoes thiol-mediated Michael addition :

-

Regioselectivity : Depends on substituent electronic effects.

-

Adduct Formation : Thiols add to the α,β-unsaturated ester system .

Representative Reaction Setup :

| Component | Role/Quantity |

|---|---|

| Solvent | THF |

| Base | Triethylamine (1.2 equiv) |

| Thiol | Varied (e.g., alkyl/aryl thiols) |

| Reaction Time | 4–12 hours |

Outcome :

Hydrolysis and Alcoholysis Pathways

While direct data on ethyl ester hydrolysis is limited, analogous methyl ester reactions (from patents) suggest:

-

Stepwise Process :

Conditions for Methyl Analogue :

| Step | Reagents | Temperature | Molar Ratio (Base:Nitrile) |

|---|---|---|---|

| Hydrolysis | NaOH/KOH, H₂O | 45–65°C | 0.1–4:1 |

| Alcoholysis | H₂SO₄/MeOH | Reflux | – |

Critical Factors Influencing Reactivity

-

Substituent Effects :

-

Solvent and Base :

Propiedades

IUPAC Name |

ethyl 2-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSWRMABOCZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273375 | |

| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702673-02-7 | |

| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702673-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.